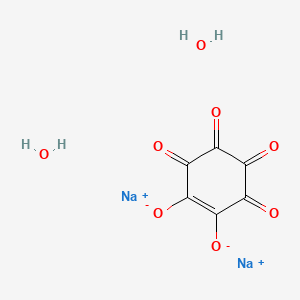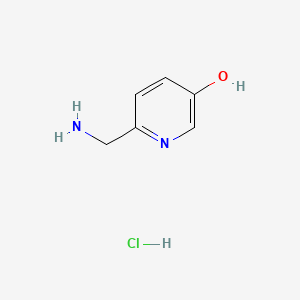
Rhodizonic acid, disodium salt dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodizonic acid, disodium salt dihydrate is a chemical compound with the formula ( \text{C}_6\text{Na}_2\text{O}_6 \cdot 2\text{H}_2\text{O} ). It is known for its distinctive orange to deep-red color and high hygroscopicity. This compound is typically obtained in the form of a dihydrate and is used in various chemical assays, particularly for detecting metals such as barium and lead .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodizonic acid, disodium salt dihydrate can be synthesized by dissolving rhodizonic acid in two equivalents of sodium hydroxide and then evaporating the solution under vacuum. The resulting product forms violet crystals that give an orange solution in water .
Industrial Production Methods: The industrial production of this compound involves the oxidation of inositol with nitric acid, followed by reaction with potassium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .
Types of Reactions:
Oxidation: Rhodizonic acid can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Rhodizonic acid can participate in substitution reactions, where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for oxidation.
Reducing Agents: Specific reducing agents can be used, although details are less frequently documented.
Substitution Reagents: Various reagents can be used depending on the desired substitution.
Major Products:
Oxidation Products: Oxidation typically results in the formation of more oxidized derivatives of rhodizonic acid.
Reduction Products: Reduction can yield less oxidized forms.
Substitution Products: Substitution reactions yield derivatives with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
Rhodizonic acid, disodium salt dihydrate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent for detecting metals such as barium and lead.
Biology: Its ability to detect metals makes it useful in biological assays and environmental monitoring.
Medicine: It is used in forensic science to detect gunshot residues, which contain lead.
Industry: It is used in various industrial processes that require the detection of specific metal ions.
Mechanism of Action
The mechanism by which rhodizonic acid, disodium salt dihydrate exerts its effects involves its ability to form complexes with metal ions. The compound acts as a colorimetric reagent, changing color in the presence of specific metals. This property allows for the qualitative or semi-quantitative analysis of metal ions in various samples .
Comparison with Similar Compounds
Potassium Rhodizonate: Similar in structure and used for similar applications, but with potassium instead of sodium.
Barium Rhodizonate: Used for detecting barium ions specifically.
Sodium Hydrogentartrate: Another sodium salt used in various chemical assays.
Uniqueness: Rhodizonic acid, disodium salt dihydrate is unique due to its high hygroscopicity and its ability to form stable complexes with metal ions. Its distinctive color change in the presence of metals makes it particularly valuable for analytical chemistry and forensic science applications .
Properties
IUPAC Name |
disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O6.2Na.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;/h7-8H;;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGJBZUZROZNLZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Na2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)





![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)


![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)


